3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Description
The compound “3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is also known as APD791 . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . It has displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation . It has been evaluated for its receptor pharmacology, antiplatelet activity, and vascular pharmacology .
Scientific Research Applications
5-HT2A Receptor Antagonism
- Applications :
Antipromastigote Activity
- Applications :
Cytotoxic Activity
- Applications :
Imidazole Moiety
- Applications :
- Heterocyclic Chemistry : Imidazole derivatives have diverse applications in medicinal chemistry, including antifungal, antibacterial, and antiviral agents. They also serve as ligands in coordination chemistry .
properties
IUPAC Name |
3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCPLSBAFRLMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide |
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